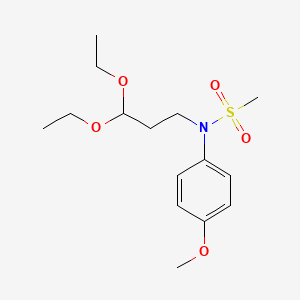![molecular formula C15H11N7O2 B14402474 4-[Azido(3-nitrophenyl)methyl]-5-phenyl-2H-1,2,3-triazole CAS No. 88596-69-4](/img/structure/B14402474.png)
4-[Azido(3-nitrophenyl)methyl]-5-phenyl-2H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Azido(3-nitrophenyl)methyl]-5-phenyl-2H-1,2,3-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of an azido group, a nitrophenyl group, and a phenyl group attached to the triazole ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Azido(3-nitrophenyl)methyl]-5-phenyl-2H-1,2,3-triazole typically involves multiple steps, starting with the preparation of the azido and nitrophenyl intermediates. One common method involves the reaction of 3-nitrobenzyl chloride with sodium azide to form 3-nitrobenzyl azide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[Azido(3-nitrophenyl)methyl]-5-phenyl-2H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The azido group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives.
Applications De Recherche Scientifique
4-[Azido(3-nitrophenyl)methyl]-5-phenyl-2H-1,2,3-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in bioconjugation and labeling of biomolecules.
Medicine: Investigated for potential therapeutic applications due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-[Azido(3-nitrophenyl)methyl]-5-phenyl-2H-1,2,3-triazole involves its ability to undergo click chemistry reactions, particularly the Huisgen cycloaddition. This reaction allows the compound to form stable triazole rings with various substrates, making it useful for bioconjugation and material science applications. The azido group can also participate in nitrene insertion reactions, which are valuable in surface modification and immobilization of biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-3-nitrophenyl azide: Similar in structure but contains a fluorine atom instead of a phenyl group.
4-Azido-3,5-dinitropyrazole: Contains additional nitro groups, making it more energetic and sensitive.
Uniqueness
4-[Azido(3-nitrophenyl)methyl]-5-phenyl-2H-1,2,3-triazole is unique due to its combination of azido, nitrophenyl, and phenyl groups, which confer specific reactivity and stability. This makes it particularly useful in applications requiring precise chemical modifications and stable bioconjugates.
Propriétés
Numéro CAS |
88596-69-4 |
|---|---|
Formule moléculaire |
C15H11N7O2 |
Poids moléculaire |
321.29 g/mol |
Nom IUPAC |
4-[azido-(3-nitrophenyl)methyl]-5-phenyl-2H-triazole |
InChI |
InChI=1S/C15H11N7O2/c16-20-17-14(11-7-4-8-12(9-11)22(23)24)15-13(18-21-19-15)10-5-2-1-3-6-10/h1-9,14H,(H,18,19,21) |
Clé InChI |
FXDDUABGKCHJHP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NNN=C2C(C3=CC(=CC=C3)[N+](=O)[O-])N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


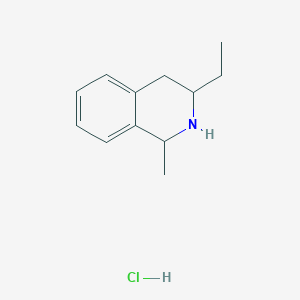
![3-Ethyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14402400.png)

![2-[(Hydroxymethyl)sulfanyl]-9-methyl-7H-pyrano[3,2-e][1,3]benzoxazol-7-one](/img/structure/B14402410.png)
![2-Methyl-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14402417.png)
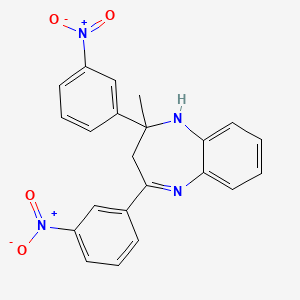
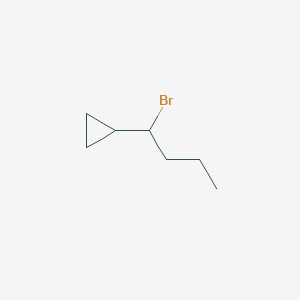
![N-[(4-Butoxyphenyl)methyl]-N-heptyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14402428.png)
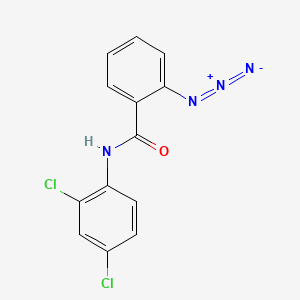

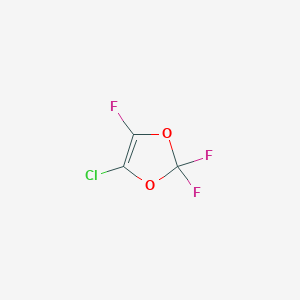
![6H-Indolo[2,3-b]acridine-6,12(11H)-dione](/img/structure/B14402451.png)
![1,1'-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(4-isocyanatobenzene)](/img/structure/B14402458.png)
